Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate
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Overview
Description
Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate is a chemical compound with a complex structure that includes a phosphinate group, a benzamido group, and a dichlorovinyl group
Preparation Methods
The synthesis of Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate typically involves the reaction of ethyl phosphinate with 1-benzamido-2,2-dichlorovinyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (1-benzamido-2,2-dichlorovinyl)(phenyl)phosphinate can be compared with other similar compounds, such as:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds contain a dichlorovinyl group, but differ in their phosphinate and phosphonate groups.
Phosphinates and Phosphonates: These compounds share similar phosphorus-containing functional groups but differ in their specific structures and chemical properties.
Properties
IUPAC Name |
N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2NO3P/c1-2-23-24(22,14-11-7-4-8-12-14)17(15(18)19)20-16(21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJAWDNIQTVLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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